![molecular formula C15H21IO B13077318 ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene is an organic compound that features a benzene ring attached to a cyclohexyl group, which is further substituted with an iodomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene typically involves the reaction of 1-(iodomethyl)-4-methylcyclohexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclohexanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a methyl-substituted cyclohexyl derivative.
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
科学的研究の応用
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of ({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene involves its interaction with molecular targets through its iodomethyl group. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity.
類似化合物との比較
Similar Compounds
- ({[1-(Chloromethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- ({[1-(Bromomethyl)-4-methylcyclohexyl]oxy}methyl)benzene
- ({[1-(Fluoromethyl)-4-methylcyclohexyl]oxy}methyl)benzene
Uniqueness
({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where iodine’s properties are advantageous, such as in radiolabeling for medical imaging.
特性
分子式 |
C15H21IO |
|---|---|
分子量 |
344.23 g/mol |
IUPAC名 |
[1-(iodomethyl)-4-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21IO/c1-13-7-9-15(12-16,10-8-13)17-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
InChIキー |
QBKRFGQVGFYWPC-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CI)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
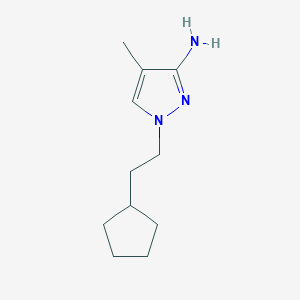
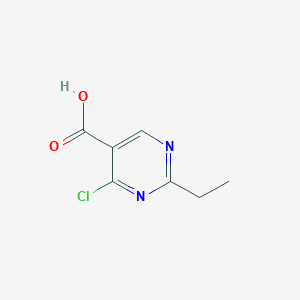
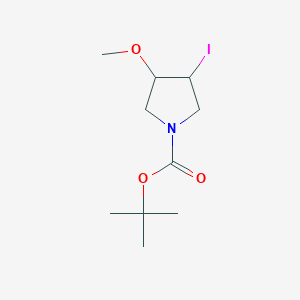
![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)
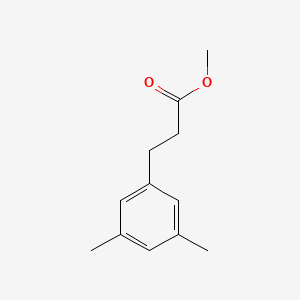
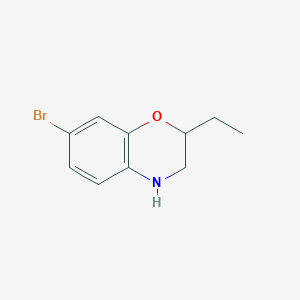

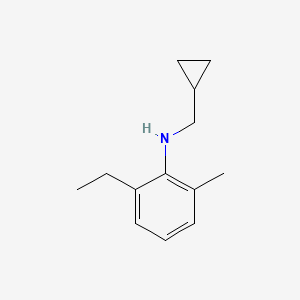
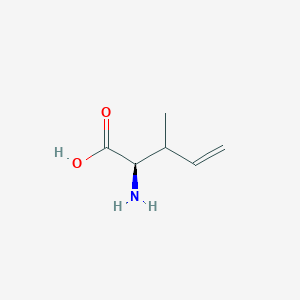
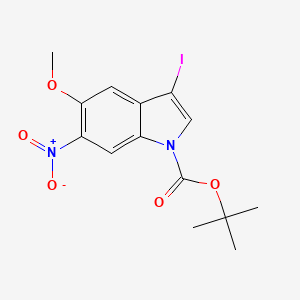
![[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
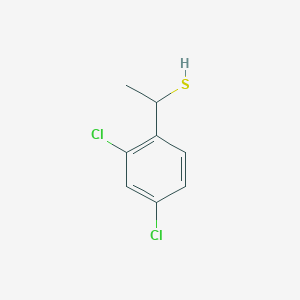
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
